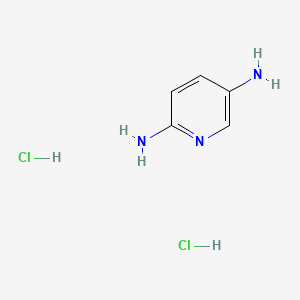

2,5-Diaminopyridine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine-2,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-4-1-2-5(7)8-3-4;;/h1-3H,6H2,(H2,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHNUWWUPZKDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181386 | |

| Record name | Pyridine-2,5-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26878-35-3 | |

| Record name | Pyridine-2,5-diamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026878353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2,5-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,5-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Diaminopyridine Dihydrochloride

This guide provides a comprehensive technical overview of 2,5-Diaminopyridine Dihydrochloride, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the molecule's core properties, synthesis, applications, and safety considerations, underpinned by field-proven insights and authoritative references.

Core Molecular and Physical Properties

This compound is a salt form of 2,5-diaminopyridine, a pyridine derivative with two amino functional groups. The dihydrochloride form enhances its stability and solubility in aqueous solutions, which is often advantageous for experimental applications.

Molecular Structure and Identifiers

The fundamental characteristics of this compound are summarized in the table below. These identifiers are crucial for accurate substance identification and cross-referencing in scientific literature and chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N₃·2HCl | [1][2][3] |

| Molecular Weight | 182.05 g/mol | [1][2][3][4][5] |

| CAS Number | 26878-35-3 | [1][2][6] |

| EC Number | 248-083-4 | [6] |

| PubChem CID | 117889 | [1] |

| MDL Number | MFCD00040818 | [1][2] |

Physicochemical Data

The physical properties of a compound are critical for determining its handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| Appearance | Purple solid | [1] |

| Melting Point | 269 - 271 °C (decomposes) | [1] |

| Purity | ≥ 97% | [1][2] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Chemical Profile

The synthesis of diaminopyridine derivatives is a cornerstone of medicinal chemistry. The dihydrochloride salt is typically prepared from its free base, 2,5-diaminopyridine.

Synthesis of the Free Base (2,5-Diaminopyridine)

The synthesis of the parent compound, 2,5-diaminopyridine, can be achieved through various organic reactions. A common laboratory-scale synthesis is outlined below.

Conceptual Workflow for 2,5-Diaminopyridine Synthesis

References

Navigating the Solution Space: A Technical Guide to the Solubility of 2,5-Diaminopyridine Dihydrochloride

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical and biochemical research, the journey from a promising molecule to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of developability. For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of its biological availability, its formulation potential, and ultimately, its therapeutic efficacy.

Physicochemical Profile of 2,5-Diaminopyridine Dihydrochloride

A foundational understanding of a compound's physical and chemical characteristics is paramount to any solubility investigation. This compound is a purple solid with a molecular weight of 182.05 g/mol .[1][2][3] Its dihydrochloride salt form dictates that it is the conjugate acid of the basic 2,5-diaminopyridine molecule. This salt form is a key determinant of its physical properties and, most importantly, its solubility characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C5H7N3·2HCl | [1][3] |

| Molecular Weight | 182.05 g/mol | [1][2][3] |

| Appearance | Purple solid | [1] |

| Melting Point | 269 - 271 °C | [1] |

| CAS Number | 26878-35-3 | [1][2][3] |

A Theoretical Framework for Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. For an ionic compound such as this compound, this principle is best understood through the lens of intermolecular forces and the energetics of salvation. The dissolution process involves the disruption of the crystal lattice of the solute and the intermolecular forces of the solvent, followed by the formation of new solute-solvent interactions.

As a dihydrochloride salt, the molecule in its solid state exists as an ionic lattice of protonated diaminopyridinium cations and chloride anions. For dissolution to occur, the solvent molecules must be capable of overcoming the lattice energy by forming strong ion-dipole interactions with the individual ions.

The Influence of Solvent Polarity and Protic Nature

The solubility of this compound is intrinsically linked to the properties of the solvent, primarily its polarity and its ability to act as a hydrogen bond donor (protic) or acceptor.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by a high dielectric constant and the presence of hydroxyl groups, making them excellent hydrogen bond donors and acceptors. Water, in particular, is anticipated to be an excellent solvent for this compound. The water molecules can effectively solvate both the protonated diaminopyridinium cation through hydrogen bonding to the amine groups and the chloride anions through ion-dipole interactions. Shorter-chain alcohols like methanol and ethanol are also expected to be effective solvents, though likely to a lesser extent than water due to their lower polarity.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess a significant dipole moment but lack O-H or N-H bonds, rendering them incapable of donating hydrogen bonds. While they can solvate the cation to some extent through dipole-dipole interactions, their inability to effectively solvate the chloride anion through hydrogen bonding may limit the overall solubility compared to protic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are strong polar aprotic solvents and are likely to exhibit moderate to good solubility for this compound.[4][5]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and lack significant dipole moments. They are incapable of forming the strong ion-dipole interactions required to overcome the crystal lattice energy of an ionic salt. Consequently, this compound is expected to be virtually insoluble in non-polar solvents.

The following diagram illustrates the conceptual relationship between solvent properties and the anticipated solubility of this compound.

Caption: Predicted solubility of this compound based on solvent class.

A Rigorous Protocol for Experimental Solubility Determination

While theoretical predictions provide valuable guidance, empirical determination of solubility remains the gold standard. The following protocol outlines a robust and self-validating method for quantifying the solubility of this compound. This method is based on the principle of achieving equilibrium between the solid solute and its saturated solution.[6][7]

Materials and Equipment

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for determining solubility.

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: To a series of vials, add a known volume of the selected solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation. Preliminary experiments can be conducted to determine the optimal equilibration time.[7]

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To ensure the complete removal of any suspended solids, pass the supernatant through a 0.22 µm syringe filter. This step is critical to avoid artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated HPLC method. The concentration of this compound in the diluted sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

-

Calculation: Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Safety and Handling Precautions

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[2][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[8][9][11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: Empowering Research Through Foundational Data

The solubility of this compound is a critical parameter that dictates its utility in a multitude of research and development applications. While specific quantitative data is not extensively documented, a strong theoretical understanding of its behavior as an ionic salt allows for reasoned predictions of its solubility in various solvent systems. This guide has provided a comprehensive overview of these theoretical principles, alongside a detailed and robust experimental protocol for the empirical determination of its solubility.

By adhering to the methodologies outlined herein, researchers can confidently and accurately generate the solubility data required to inform their experimental design, from reaction optimization to formulation development. The synthesis of theoretical understanding and rigorous experimental practice is the hallmark of sound scientific progress, and it is our hope that this guide will serve as a valuable resource for the scientific community in unlocking the full potential of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,5-Diaminopyridine 97 26878-35-3 [sigmaaldrich.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. georganics.sk [georganics.sk]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 2,5-Diaminopyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Expected Spectroscopic Behavior

The formation of the dihydrochloride salt involves the protonation of the two exocyclic amino groups and the endocyclic pyridine nitrogen. This protonation significantly alters the electronic distribution within the molecule, which in turn influences its interaction with electromagnetic radiation and its fragmentation behavior. These changes are the key to interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,5-diaminopyridine dihydrochloride, both ¹H and ¹³C NMR will provide a wealth of information about the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

A typical ¹H NMR spectrum would be acquired by dissolving a ~5-10 mg sample of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for amine salts as it can exchange with the acidic N-H protons, leading to their disappearance from the spectrum and aiding in peak assignment. The spectrum would be recorded on a 300, 400, or 500 MHz spectrometer.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three non-equivalent protons on the pyridine ring. Due to the electron-withdrawing effect of the protonated amino groups and the positively charged pyridinium nitrogen, these signals will be shifted significantly downfield compared to the free base. The N-H protons of the ammonium groups will likely appear as broad signals, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.8 | d | J ≈ 8-9 |

| H-4 | 7.0 - 7.3 | dd | J ≈ 8-9, 2-3 |

| H-6 | 8.0 - 8.3 | d | J ≈ 2-3 |

| -NH₃⁺ | 8.5 - 10.0 (in DMSO-d₆) | br s | - |

Note: These are predicted values. Actual chemical shifts can vary based on experimental conditions.

¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same sample solution used for ¹H NMR. A proton-decoupled spectrum is typically obtained to simplify the spectrum to a series of single lines, one for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is expected to show five signals, corresponding to the five carbon atoms of the pyridine ring. Similar to the ¹H NMR spectrum, the chemical shifts of the carbon atoms will be influenced by the protonation state of the molecule. The carbons bonded to the nitrogen atoms (C-2 and C-5) will be significantly deshielded and appear at a lower field.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 115 - 120 |

| C-4 | 120 - 125 |

| C-5 | 140 - 145 |

| C-6 | 135 - 140 |

Note: These are predicted values. Actual chemical shifts can vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

The IR spectrum of solid this compound would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by absorptions corresponding to the N-H bonds of the ammonium groups and the vibrations of the aromatic pyridine ring. The formation of the ammonium salts will lead to the appearance of strong, broad absorption bands in the 3200-2800 cm⁻¹ region, characteristic of N-H stretching vibrations in these charged species. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will contain a complex series of bands corresponding to C=C and C=N stretching vibrations of the pyridine ring, as well as N-H bending vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3200 - 2800 (broad, strong) | N-H stretch (ammonium) |

| 3100 - 3000 (medium) | Aromatic C-H stretch |

| 1620 - 1580 (strong) | N-H bend (ammonium) |

| 1600 - 1450 (multiple, medium-strong) | Aromatic C=C and C=N stretch |

| 1350 - 1250 (medium) | Aromatic C-N stretch |

| 850 - 750 (strong) | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol:

A mass spectrum of this compound could be obtained using various ionization techniques. Electrospray ionization (ESI) is well-suited for polar, salt-like compounds and would likely be the method of choice. The sample would be dissolved in a suitable solvent, such as methanol or water, and infused into the mass spectrometer.

Interpretation of the Mass Spectrum:

In ESI-MS, the spectrum would likely show a prominent peak corresponding to the protonated free base, [C₅H₇N₃ + H]⁺, at an m/z of 110.1. The dihydrochloride itself would not be observed as a single entity in the gas phase. The fragmentation pattern would be dependent on the collision energy used in tandem mass spectrometry (MS/MS) experiments. Common fragmentation pathways would involve the loss of ammonia (NH₃) or hydrocyanic acid (HCN) from the pyridine ring.

Expected Mass Spectrometry Data (ESI-MS):

| m/z | Identity |

| 110.1 | [M+H]⁺ (protonated free base) |

| 93.1 | [M+H - NH₃]⁺ |

| 83.1 | [M+H - HCN]⁺ |

The presence of two chlorine atoms in the molecule would lead to a characteristic isotopic pattern for any chlorine-containing fragments, with peaks separated by 2 m/z units and a relative intensity ratio of approximately 3:1 for each chlorine atom. However, under typical ESI conditions, the chloride ions are not covalently bound and are unlikely to be observed in the positive ion mode.

Visualizing the Connections: Structure and Spectra

The following diagrams illustrate the structure of this compound and the relationship between its structure and the expected key spectral features.

Caption: Molecular structure of this compound.

Caption: Correlation between molecular structure and expected spectral data.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectral data for this compound. While based on established spectroscopic principles and data from the corresponding free base, it is crucial for researchers to obtain and interpret experimental data for their specific samples to ensure accurate structural confirmation. The information presented here serves as a robust framework for understanding and predicting the spectral behavior of this important molecule, thereby aiding in its synthesis, characterization, and application in research and development.

References

chemical structure and stereochemistry of 2,5-Diaminopyridine dihydrochloride

An In-Depth Technical Guide to 2,5-Diaminopyridine Dihydrochloride: Structure, Stereochemistry, and Applications

Introduction

This compound is a versatile heterocyclic organic compound that has garnered significant attention from the scientific community. As a disubstituted pyridine, its unique electronic and structural properties make it a valuable building block in a multitude of applications, ranging from pharmaceutical development to materials science.[1] This guide provides a comprehensive overview of its chemical structure, stereochemical considerations, synthesis, and its pivotal role as a key intermediate in the development of novel therapeutic agents and other advanced materials.

Chemical Structure and Physicochemical Properties

This compound is the salt form of 2,5-diaminopyridine. The dihydrochloride designation indicates that both of the basic nitrogen atoms—the pyridine ring nitrogen and the amino groups—are protonated, forming a stable salt with two equivalents of hydrochloric acid. This salt form generally confers greater stability and higher water solubility compared to the free base.

The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. Two amino (-NH2) groups are attached to this ring at the C2 and C5 positions. The presence and positioning of these functional groups are crucial to its chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 26878-35-3 |

| Molecular Formula | C₅H₇N₃·2HCl[1] |

| Molecular Weight | 182.05 g/mol [1][2] |

| Appearance | Purple to yellow or brown crystalline powder[1][3] |

| Melting Point | 264 - 271 °C (decomposes)[1][2][4] |

| Purity | ≥ 97%[1][4] |

| SMILES | Cl[H].Cl[H].Nc1ccc(N)nc1[4][5] |

| InChI Key | RWHNUWWUPZKDQP-UHFFFAOYSA-N[4][5] |

Stereochemistry and Tautomerism

Stereoisomerism: The 2,5-diaminopyridine molecule is achiral. It does not possess any stereocenters (chiral carbons) and has a plane of symmetry, meaning it does not exhibit enantiomerism or diastereomerism. Therefore, there are no stereoisomers of this compound to consider.

Tautomerism: A significant aspect of the stereochemistry of aminopyridines is the potential for tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. For 2-aminopyridine derivatives, the most common form of tautomerism is the amino-imino tautomerism. The molecule can exist in the canonical amino form or rearrange to an imino form.

Computational studies on related 2-aminopyridine derivatives have shown that the canonical amino tautomer is generally the most stable form.[6] The energy barrier for proton transfer to the imino form is significant, meaning the amino form is the predominant species under normal conditions.[6]

Caption: Amino-imino tautomerism in 2,5-diaminopyridine.

Synthesis and Reactivity

2,5-Diaminopyridine and its dihydrochloride salt can be synthesized through various chemical routes. A common laboratory and industrial method involves the reduction of a nitro-substituted precursor.

General Synthesis Protocol (Reduction of 5-nitro-2-aminopyridine):

-

Dissolution: 5-nitro-2-aminopyridine is dissolved in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: A hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution.[3]

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Filtration: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

Salt Formation: The resulting 2,5-diaminopyridine free base is then treated with a stoichiometric amount of concentrated hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) to precipitate the dihydrochloride salt.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Another reported method involves the reflux of 5-acetamido-2-amino-4,6-dihydroxypyrimidine with concentrated hydrochloric acid.[7] This approach combines deacetylation and dehydroxylation with the formation of the hydrochloride salt in a single pot.

Applications in Research and Drug Development

The unique structure of this compound makes it a crucial precursor and intermediate in several fields.

1. Pharmaceutical Synthesis:

This compound is a key building block for a variety of biologically active molecules.[1] Its derivatization allows for the synthesis of compounds with diverse pharmacological profiles. It is particularly noted for its use in developing treatments for neurological disorders.[1] Some research suggests its derivatives may enhance Nerve Growth Factor (NGF) levels, which is a promising strategy for conditions like Alzheimer's disease.[1]

2. Neurobiology and Neurotransmitter Modulation:

While 2,5-diaminopyridine itself is primarily a synthetic intermediate, the broader class of diaminopyridines has well-established roles in neurobiology. For instance, the isomer 3,4-diaminopyridine (Amifampridine) is an approved drug for Lambert-Eaton myasthenic syndrome.[8][9] It acts by blocking voltage-gated potassium channels, which prolongs the presynaptic action potential and enhances the release of acetylcholine at the neuromuscular junction.[10][11] Although the mechanism of action for derivatives of the 2,5-isomer may differ, its structural similarity suggests potential for modulating neurotransmission.[7]

Caption: Potential mechanism of action for diaminopyridine-based neuromodulators.

3. Other Applications:

Beyond pharmaceuticals, this compound serves as a reagent in organic synthesis and has been investigated for use in agrochemicals to enhance plant growth and stress resistance.[1] It is also used in the preparation of organo-soluble polyimides and organic-inorganic hybrid compounds.[3][4]

Conclusion

This compound is a compound of significant scientific interest, underpinned by its straightforward yet highly functionalized chemical structure. While it lacks complex stereochemistry in the form of chirality, its potential for tautomerism is an important consideration. Its primary value lies in its role as a versatile synthetic intermediate, enabling the construction of a wide array of complex molecules. For researchers in drug discovery, particularly in the field of neuropharmacology, and for material scientists, this compound remains a pivotal and indispensable chemical tool.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 26878-35-3 | FD55082 [biosynth.com]

- 3. 2,5-Diaminopyridine CAS#: 4318-76-7 [m.chemicalbook.com]

- 4. 2,5-Diaminopyridine 97 26878-35-3 [sigmaaldrich.com]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy Pyrimidine-2,5-diamine dihydrochloride (EVT-13276463) [evitachem.com]

- 8. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Amifampridine - Wikipedia [en.wikipedia.org]

- 10. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Diaminopyridine dihydrochloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2,5-Diaminopyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for this compound, a versatile chemical compound utilized in pharmaceutical development, biochemical research, and analytical chemistry.[1] As a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, its safe management in the laboratory is of paramount importance.[1] This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, ensuring personal safety and experimental integrity.

Understanding the Hazard Profile

This compound is classified as a hazardous substance. A thorough understanding of its potential risks is the foundation of safe handling.

Primary Hazards:

-

Skin Irritation: Causes skin irritation.[2][3][4] Prolonged or repeated contact can lead to dermatitis.

-

Serious Eye Irritation: Causes serious eye irritation.[2][3][4] Direct contact can result in significant eye damage.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4]

While some sources for the related compound 2,6-diaminopyridine suggest it is toxic if swallowed, this is a critical consideration for all isomers and salts until specific toxicity data for the dihydrochloride form becomes available.[2][4][5]

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 26878-35-3 | [3][6][7] |

| Molecular Formula | C5H7N3 · 2HCl | [1][3][7] |

| Molecular Weight | 182.05 g/mol | [1][3][7] |

| Appearance | Brown to purple solid/powder | [1][3] |

| Melting Point | 264-271 °C (decomposes) | [1][6][7] |

| Solubility | Water soluble | [3] |

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by isolating the hazard from the operator.

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[2][3][6][8][9] A certified chemical fume hood is mandatory for procedures that may generate dust, such as weighing, transferring, or preparing solutions. This is crucial to prevent inhalation of the powder, which can cause respiratory irritation.[2][3][4]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in any laboratory where this compound is handled.[10]

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is essential to prevent direct contact with this compound.

-

Eye and Face Protection: Chemical safety goggles or glasses are required.[2][5] A face shield should also be worn when there is a risk of splashing or dust generation.[2][8]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2][3] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[8]

-

Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2][3]

-

Respiratory Protection: For situations where dust concentrations may exceed exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3][8]

PPE Selection Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 2,5-Diaminopyridine 97 26878-35-3 [sigmaaldrich.com]

- 8. unavera.de [unavera.de]

- 9. echemi.com [echemi.com]

- 10. georganics.sk [georganics.sk]

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2,5-Diaminopyridine Dihydrochloride

Introduction: The Criticality of Stability in Drug Development

2,5-Diaminopyridine dihydrochloride is a versatile building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or key intermediate, a comprehensive understanding of its thermal stability and degradation profile is paramount. This knowledge is not merely academic; it forms the bedrock of robust formulation development, ensures patient safety by identifying potential toxic degradants, and is a non-negotiable component of regulatory submissions. This guide provides a comprehensive framework for elucidating the thermal stability and degradation pathways of this compound, grounded in established analytical techniques and regulatory expectations.

Physicochemical Properties: The Foundation of Stability Assessment

A thorough characterization of the physicochemical properties of this compound is the first step in any stability program. These fundamental parameters influence its behavior under various stress conditions.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃·2HCl | --INVALID-LINK-- |

| Molecular Weight | 182.05 g/mol | --INVALID-LINK-- |

| Appearance | Purple solid | --INVALID-LINK-- |

| Melting Point | 269 - 271 °C | --INVALID-LINK-- |

| Storage Conditions | 0-8°C | --INVALID-LINK-- |

The dihydrochloride salt form is expected to exhibit different stability characteristics compared to the free base due to the protonation of the basic nitrogen atoms, which can influence susceptibility to oxidation and other degradation mechanisms. Studies on related compounds like 3,4-diaminopyridine have shown that the salt form can be more stable under oxidative stress.[1]

Thermal Analysis: Unveiling the Decomposition Profile

Thermal analysis techniques are indispensable for probing the thermal stability of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on mass loss and thermal events as a function of temperature.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the percentage of mass loss as a function of temperature.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a tared TGA pan (typically alumina or platinum).

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 400°C at a constant heating rate (e.g., 10°C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample to prevent oxidative degradation during the analysis.

-

Record the mass loss as a function of temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, decomposition, and polymorphic transitions.

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the melting point and expected decomposition region (e.g., 25°C to 350°C).

-

Monitor the heat flow to the sample relative to the reference.

-

Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.

Expected Data Summary:

| Parameter | Expected Observation | Significance |

| TGA Onset of Decomposition | The temperature at which significant mass loss begins. | Indicates the upper limit of thermal stability for short-term exposure. |

| TGA Mass Loss Stages | One or more distinct steps in the TGA curve. | Suggests a multi-stage decomposition process. |

| DSC Melting Endotherm | A sharp endothermic peak around 269-271°C. | Confirms the melting point of the substance. |

| DSC Decomposition Exotherm | A broad exothermic peak following the melting endotherm. | Indicates that the decomposition process releases energy. |

Forced Degradation Studies: Mapping the Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment as mandated by the International Council for Harmonisation (ICH) guidelines.[2] These studies are designed to accelerate the degradation of the drug substance to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

1. Acidic and Basic Hydrolysis:

-

Protocol: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Rationale: To assess susceptibility to hydrolysis at pH extremes. The amino groups on the pyridine ring can influence the molecule's reactivity in acidic and basic media.

2. Oxidative Degradation:

-

Protocol: Prepare a solution of the compound in a suitable solvent and add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide. Keep the solution at room temperature and monitor for degradation over time.

-

Rationale: The amine groups are potential sites for oxidation, which could lead to the formation of N-oxides or other oxidized species. Studies on 3,4-diaminopyridine have identified 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide as degradation products under oxidative stress.[1]

3. Photolytic Degradation:

-

Protocol: Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (a cool white fluorescent lamp and a near UV lamp). A dark control sample should be stored under the same conditions but protected from light.

-

Rationale: To determine if the compound is light-sensitive, which has implications for packaging and storage.

4. Thermal Degradation:

-

Protocol: Store a solid sample of the compound in a controlled temperature oven (e.g., 80°C) for an extended period.

-

Rationale: To evaluate the solid-state thermal stability, which is crucial for determining appropriate storage conditions and shelf-life.

Analytical Characterization of Degradation Products

A stability-indicating analytical method is essential to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.

Experimental Protocol: HPLC Method Development

Objective: To develop a robust HPLC method capable of separating this compound from all potential degradation products.

Methodology:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for optimal peak shape and resolution.

-

Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to assess peak purity.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Structural Elucidation of Degradation Products

Once the degradation products are separated by HPLC, their structures need to be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the primary tool for this.

Logical Flow for Degradant Identification

Caption: Logical flow for the identification of degradation products.

Potential Degradation Pathways

Based on the structure of this compound and known degradation mechanisms of related compounds, several degradation pathways can be hypothesized:

-

Oxidation: Formation of N-oxides at the pyridine nitrogen or the amino groups. Nitration of the pyridine ring is also a possibility under certain oxidative conditions.

-

Hydrolysis: While the pyridine ring is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening or other hydrolytic reactions.

-

Dimerization/Polymerization: Under thermal stress, molecules could potentially react with each other to form dimers or higher-order oligomers.

Conclusion: A Roadmap to Ensuring Product Quality and Safety

This technical guide provides a comprehensive framework for the systematic evaluation of the thermal stability and degradation profile of this compound. By employing a combination of thermal analysis, forced degradation studies, and advanced analytical techniques, researchers and drug development professionals can gain a thorough understanding of the molecule's intrinsic stability. This knowledge is fundamental for developing robust formulations, ensuring the safety and efficacy of the final drug product, and meeting regulatory requirements. The protocols and logical workflows outlined herein serve as a roadmap to achieving these critical objectives.

References

- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2,5-Diaminopyridine Dihydrochloride: Sourcing and Purity Considerations for Drug Development

Abstract

2,5-Diaminopyridine dihydrochloride (CAS No: 26878-35-3) is a critical pyridine-based intermediate in medicinal chemistry and pharmaceutical development.[1] Its structural motifs are integral to the synthesis of a range of biologically active molecules, particularly those targeting neurological disorders.[1] The success, reproducibility, and safety of a synthetic route heavily depend on the quality of the starting materials. This technical guide provides an in-depth analysis of the commercial landscape for this compound, detailing the available purity grades and outlining a robust framework for supplier selection and incoming quality control. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and biotechnology industries.

Introduction: The Strategic Importance of a High-Quality Starting Material

The pyridine ring is a privileged scaffold in drug discovery, and its substituted variants, like 2,5-Diaminopyridine, offer versatile handles for synthetic elaboration. As the dihydrochloride salt, the compound exhibits improved stability and handling characteristics compared to the freebase. It serves as a key building block in the synthesis of novel therapeutic agents, from kinase inhibitors to central nervous system (CNS) modulators.[1]

However, the presence of impurities—such as regioisomers (e.g., 2,3- or 2,6-diaminopyridine), residual solvents, or inorganic salts—can have profound downstream consequences. These include:

-

Altered Reaction Kinetics: Catalytic reactions are often sensitive to trace impurities, which can poison the catalyst and lead to sluggish or incomplete conversions.

-

Formation of Impurity Adducts: Reacting with impurities can generate novel, often uncharacterized, side products that complicate purification and may be difficult to remove in later steps.

-

Regulatory Scrutiny: For GMP (Good Manufacturing Practice) campaigns, the impurity profile of the final Active Pharmaceutical Ingredient (API) must be rigorously controlled and characterized. A poorly defined starting material introduces significant regulatory risk.

Therefore, a strategic approach to sourcing and verifying the purity of this compound is not a preliminary check but a foundational pillar of a successful drug development program.

Commercial Supplier Landscape and Purity Grades

The market for this compound is served by a range of suppliers, from large global distributors to specialized niche manufacturers. The most commonly available purity grades are typically ≥97% and ≥98%. While this seemingly small difference in headline purity may appear negligible, the nature of the remaining 2-3% is of paramount importance.

| Supplier/Distributor | Representative Purity Grade(s) | Key Considerations & Notes |

| MilliporeSigma (Sigma-Aldrich) | 97% | A widely cited and accessible source for research quantities.[2][3] The Certificate of Analysis (CoA) typically specifies purity as determined by titration. Researchers should anticipate the potential for isomeric impurities. |

| Chem-Impex | ≥97% | Lists applications in pharmaceutical development and biochemical research.[1] Provides basic physical properties like melting point (269 - 271 °C).[1] |

| Biosynth | Research Grade (Purity not specified on the product page) | Marketed as a reference standard for pharmaceutical testing, implying high quality, but lot-specific data must be confirmed via the CoA.[4][5] |

| Amerigo Scientific | 97% | Explicitly states that the buyer assumes responsibility for confirming product identity and purity, underscoring the need for in-house QC.[6] |

| Ala-Chem Scientific | min 98% | Offers a slightly higher nominal purity grade.[7] Specifies storage under an inert atmosphere (Argon charged), which is best practice for preventing oxidative degradation of aminopyridines.[7] |

Expert Insight: The term "97% purity" can be misleading. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) before purchase. This document should detail the analytical method used to determine purity (e.g., HPLC, GC, Titration, NMR) and, ideally, list the identities and quantities of known impurities. For early-stage discovery, a 97% grade may be sufficient for proof-of-concept syntheses. However, for lead optimization, process development, or GMP campaigns, a ≥98% grade with a comprehensive CoA is the minimum acceptable standard.

Supplier and Grade Selection Workflow

A systematic approach is required to select the appropriate grade and supplier for your specific application. The following workflow ensures that material quality aligns with project requirements.

Caption: Workflow for Supplier Selection and Quality Control.

Mandatory In-House Quality Control Protocols

Regardless of the supplier's reputation or the provided CoA, independent verification is a cornerstone of scientific integrity and GMP compliance. Upon receipt, the material should be quarantined until in-house QC is complete.

Protocol: Identity Confirmation via ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) provides a detailed fingerprint of the molecule's structure. It confirms the identity of the target compound and can often reveal the presence of organic impurities, including isomers, which may have distinct chemical shifts.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Solvent Choice: D₂O is often preferred as the acidic amine protons will exchange with deuterium, simplifying the aromatic region of the spectrum. DMSO-d₆ will allow for the observation of all protons.

-

Instrument Setup: Acquire the spectrum on a ≥400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard 30° or 90° pulse.

-

Spectral Width: ~16 ppm (centered around 6-7 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure quantitative integration if needed).

-

Number of Scans: 16-64 scans for good signal-to-noise.

-

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Compare the observed chemical shifts and coupling patterns to a reference spectrum or literature values to confirm the structure. Integrate all peaks and look for signals that do not correspond to the target molecule.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a high-resolution separation technique ideal for quantifying the purity of a sample and detecting non-volatile impurities. An Area Percent report from an HPLC-UV analysis is the most common method for determining purity on a CoA.

Methodology:

-

System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.

-

Mobile Phase (Isocratic or Gradient):

-

A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

-

A gradient method (e.g., 5% B to 95% B over 20 minutes) is recommended for initial screening to ensure all potential impurities are eluted.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where the pyridine chromophore has strong absorbance (e.g., 254 nm or 280 nm). A DAD allows for peak purity analysis.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 1 mg/mL in 50:50 Water:Acetonitrile). Dilute as necessary to be within the linear range of the detector.

-

Injection Volume: 5-10 µL.

-

Analysis: Run the sample. Integrate all peaks detected. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Scrutinize any impurity peaks >0.1% area.

Conclusion

The selection of this compound is a critical decision in the drug development pathway. While commercial suppliers provide essential starting materials, the responsibility for ensuring quality rests with the end-user. By moving beyond simple reliance on catalog purity grades and implementing a robust workflow of CoA scrutiny and in-house analytical verification, researchers can mitigate risks associated with impurities, enhance experimental reproducibility, and build a solid foundation for a successful and compliant pharmaceutical development program.

References

Methodological & Application

Application Notes & Protocols: 2,5-Diaminopyridine Dihydrochloride as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of 2,5-Diaminopyridine Dihydrochloride

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable and versatile building block, particularly for the synthesis of nitrogen-containing compounds.[1][2] Its utility stems from the unique arrangement of three distinct nitrogen centers: a nucleophilic amino group at the 2-position, a second amino group at the 5-position, and the pyridine ring nitrogen. This trifecta of reactive sites offers chemists a powerful tool for creating a diverse array of molecules, from advanced polymers to potent pharmaceutical agents.[1][3]

This technical guide provides an in-depth exploration of this compound as a synthetic precursor. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, providing a robust foundation for laboratory application.

Physicochemical Properties and Handling

This compound is typically supplied as a stable, crystalline solid.[4][5] The dihydrochloride salt form enhances its stability and shelf-life. It is important to note that for most synthetic applications, the free base, 2,5-diaminopyridine, must be generated in situ or in a separate step by neutralization with a suitable base. The choice of base is critical and depends on the specific reaction conditions and the compatibility of other functional groups present in the reaction mixture.

| Property | Value |

| CAS Number | 26878-35-3[4][5][6] |

| Molecular Formula | C₅H₇N₃ · 2HCl[5] |

| Molecular Weight | 182.05 g/mol [5][6] |

| Appearance | Crystalline solid |

| Melting Point | 264 °C (decomposes)[4] |

| Solubility | Soluble in water; solubility in organic solvents is limited for the salt form but increases significantly for the free base. |

Safety Precautions: 2,5-Diaminopyridine and its salts are classified as irritants. They may cause skin, eye, and respiratory irritation.[4][7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][7]

Application I: Synthesis of High-Performance Polyamides

The presence of two primary amine groups makes 2,5-diaminopyridine an excellent monomer for polycondensation reactions. Its incorporation into a polymer backbone introduces the rigid, aromatic pyridine unit, which can significantly enhance the thermal stability and mechanical properties of the resulting polyamides.

Causality of Experimental Design: The direct polycondensation of a diamine with a diacid chloride is a robust method for polyamide synthesis. The reaction is typically performed in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to ensure the solubility of the growing polymer chain. A tertiary amine base, such as pyridine, is often added to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation. Condensing agents like triphenyl phosphite can be used to facilitate the reaction, particularly with dicarboxylic acids.[8]

Caption: Polycondensation of 2,5-diaminopyridine with a diacid chloride.

Protocol: Synthesis of an Aromatic Polyamide

This protocol describes a general procedure for the synthesis of a polyamide from 2,5-diaminopyridine and an aromatic diacid chloride (e.g., terephthaloyl chloride).

Materials:

-

This compound

-

Triethylamine (TEA) or Pyridine

-

Terephthaloyl chloride

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Methanol

-

Argon or Nitrogen gas supply

Procedure:

-

Free Base Generation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon inlet, dissolve this compound (1.0 eq) in anhydrous NMP. Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 eq) dropwise to the stirred solution. Stir at 0 °C for 30 minutes to ensure complete neutralization and formation of the free diamine.

-

Monomer Addition: In a separate flask, dissolve terephthaloyl chloride (1.0 eq) in anhydrous NMP.

-

Add the solution of terephthaloyl chloride dropwise to the diamine solution at 0 °C over 30 minutes. The reaction is exothermic, and a viscous solution will begin to form.

-

Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 18-24 hours under an inert atmosphere. The viscosity of the solution will increase significantly as the polymer chain grows.

-

Precipitation and Purification: Pour the viscous polymer solution slowly into a large volume of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.

-

Collect the polymer by vacuum filtration.

-

Wash the collected solid thoroughly with methanol and then with hot water to remove any unreacted monomers and salts (triethylamine hydrochloride).

-

Dry the final polyamide product in a vacuum oven at 80-100 °C until a constant weight is achieved.

| Parameter | Specification | Rationale |

| Solvent | Anhydrous NMP | High boiling point and ability to dissolve the polymer. |

| Base | Triethylamine | Scavenges HCl produced, driving the reaction forward. |

| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction; RT allows for high molecular weight growth. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents side reactions with atmospheric moisture and oxygen. |

| Precipitation | Methanol | Methanol is a non-solvent for the polymer but dissolves monomers and salts. |

Application II: Construction of Heterocyclic Scaffolds

The nucleophilic nature of the amino groups, combined with the pyridine ring, makes 2,5-diaminopyridine a powerful precursor for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry.[9][10] A prime example is the synthesis of imidazo[1,2-a]pyridine derivatives.

Causality of Experimental Design: This synthesis is a classic example of a condensation-cyclization cascade. The reaction typically proceeds by first forming an intermediate via reaction of the more nucleophilic 2-amino group with an α-haloketone. The pyridine ring nitrogen then acts as an intramolecular nucleophile, displacing the halide to form the five-membered imidazole ring. The 5-amino group often requires protection or is derivatized in a subsequent step.

Caption: Reaction scheme for Imidazo[1,2-a]pyridine synthesis.

Protocol: Synthesis of 6-Aminoimidazo[1,2-a]pyridine Derivative

This protocol outlines the synthesis of a substituted imidazo[1,2-a]pyridine from 2,5-diaminopyridine and chloroacetone.

Materials:

-

2,5-Diaminopyridine

-

Chloroacetone

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,5-diaminopyridine (1.0 eq), sodium bicarbonate (2.5 eq), and ethanol.

-

Stir the suspension at room temperature.

-

Reagent Addition: Slowly add chloroacetone (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure 6-amino-2-methylimidazo[1,2-a]pyridine.

| Parameter | Specification | Rationale |

| Base | Sodium Bicarbonate | A mild base to neutralize the HCl formed during the cyclization step. |

| Solvent | Ethanol | Good solvent for reactants and suitable for reflux conditions. |

| Monitoring | TLC | Allows for tracking the consumption of starting material and formation of the product. |

| Purification | Column Chromatography | Standard method for purifying organic compounds of moderate polarity. |

Application III: Synthesis of Metal Ligands and Coordination Complexes

The nitrogen atoms of the pyridine ring and the exocyclic amino groups in 2,5-diaminopyridine are excellent donor sites for coordinating with transition metal ions.[11] This property allows for its use in the synthesis of bespoke ligands and metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.[1][11][12]

Causality of Experimental Design: The synthesis of a coordination complex is typically straightforward, involving the reaction of the ligand (2,5-diaminopyridine) with a suitable metal salt in a solvent that can dissolve both components. The stoichiometry of the reactants determines the final structure of the complex. The reaction is often heated to facilitate coordination. The resulting complex can then be isolated by precipitation or crystallization.

Caption: General scheme for synthesizing a coordination complex.

Protocol: Synthesis of a Cobalt(II)-2,5-Diaminopyridine Complex

This protocol provides a method for synthesizing a coordination complex of Cobalt(II) with 2,5-diaminopyridine.

Materials:

-

2,5-Diaminopyridine

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Methanol

-

Diethyl ether

Procedure:

-

Ligand Solution: In a round-bottom flask, dissolve 2,5-diaminopyridine (2.0 eq) in warm methanol. Stir until a clear solution is obtained.

-

Metal Salt Solution: In a separate flask, dissolve CoCl₂·6H₂O (1.0 eq) in a minimum amount of methanol.

-

Complexation: Slowly add the methanolic solution of the metal salt to the stirred ligand solution at room temperature. A color change and/or precipitation of the complex should be observed.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complex formation.

-

Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If the complex is soluble, reduce the volume of the solvent under reduced pressure and precipitate the complex by adding diethyl ether.

-

Washing and Drying: Wash the collected solid with a small amount of cold methanol, followed by diethyl ether, to remove any unreacted starting materials.

-

Dry the complex in a desiccator or under vacuum to obtain the final product.

| Parameter | Specification | Rationale |

| Stoichiometry | 2:1 Ligand:Metal | This ratio is a common starting point for forming complexes with bidentate ligands. |

| Solvent | Methanol | Effectively dissolves both the organic ligand and the inorganic metal salt. |

| Isolation | Precipitation/Filtration | Standard and effective method for isolating solid coordination complexes. |

| Washing | Diethyl Ether | Used to wash the final product as the complex is typically insoluble in it. |

Conclusion

This compound is a foundational building block that provides a reliable and versatile entry point into several major classes of organic compounds. Its applications in synthesizing high-performance polymers, complex heterocyclic scaffolds for pharmaceuticals, and novel ligands for coordination chemistry underscore its importance.[1][3][8] The protocols and scientific rationale presented in this guide are intended to empower researchers to confidently and effectively utilize this key intermediate in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,5-ジアミノピリジン 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. calpaclab.com [calpaclab.com]

- 7. georganics.sk [georganics.sk]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pvpcollegepatoda.org [pvpcollegepatoda.org]

- 12. journal.uinjkt.ac.id [journal.uinjkt.ac.id]

The Versatile Scaffold: Application Notes on 2,5-Diaminopyridine Dihydrochloride in Medicinal Chemistry

Introduction: In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and synthetic tractability make it a cornerstone in the design of novel therapeutic agents.[1] Among its many derivatives, 2,5-Diaminopyridine, particularly as its stable dihydrochloride salt, serves as a versatile building block for a diverse range of biologically active molecules.[3] This guide provides an in-depth exploration of the applications of 2,5-Diaminopyridine dihydrochloride in modern drug discovery, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into its role in the development of CXCR4 antagonists for cancer and inflammation, its potential as a scaffold for kinase inhibitors, and its emerging application in the field of neuroprotection.

Section 1: A Potent Modulator of the CXCL12/CXCR4 Axis in Oncology and Inflammation

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are key mediators in a signaling pathway that governs cell trafficking, proliferation, and survival.[4] Dysregulation of this axis is implicated in the pathology of numerous diseases, including cancer metastasis, autoimmune disorders, and HIV-1 proliferation.[5][6] Consequently, the development of small molecule antagonists for CXCR4 is a significant therapeutic strategy.[7][8] Derivatives of 2,5-Diaminopyridine have emerged as a promising class of CXCR4 antagonists.[5]

Mechanistic Insight: Inhibiting Cell Migration and Invasion

The CXCL12/CXCR4 signaling cascade, upon activation, triggers downstream pathways such as PI3K/AKT and MAPK/ERK, which promote cell migration and invasion.[4] 2,5-Diaminopyridine-based antagonists are designed to bind to the CXCR4 receptor, competitively inhibiting the binding of CXCL12. This blockade prevents the activation of the downstream signaling cascade, thereby reducing the chemotactic response of cancer cells and inflammatory cells.[6]

Caption: The CXCL12/CXCR4 signaling pathway and its inhibition.

Quantitative Data Summary: Efficacy of 2,5-Diaminopyridine Derivatives

Studies have demonstrated the potent activity of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives as CXCR4 antagonists. The following table summarizes the efficacy of representative compounds from this class.[5]

| Compound Class | Assay Type | Result | Reference |

| 2,5-Diamino & 2,5-Dianilinomethyl Pyridine Derivatives | Binding Affinity Assay | 13 compounds with EC₅₀ ≤ 100 nM | [5] |

| 2,5-Diamino & 2,5-Dianilinomethyl Pyridine Derivatives | Matrigel Invasion Assay | 9 compounds with ≥ 75% inhibition | [5] |

| Pyridine-based Analogs (e.g., 2j) | Binding Affinity Assay | EC₅₀ = 1 nM | [9] |

| Pyridine-based Analogs (e.g., 2j) | Matrigel Invasion Assay | 64% inhibition at 100 nM | [9] |

Experimental Protocols

This protocol describes a general method for synthesizing N,N'-disubstituted 2,5-diaminopyridine derivatives, a key step in developing novel CXCR4 antagonists. The example is adapted from the synthesis of similar pyridine-based structures.[10]

Materials:

-

2,5-Pyridinedicarboxaldehyde

-

Substituted Aniline (2.2 equivalents)

-

Zinc Chloride (ZnCl₂, 2 equivalents)

-

Sodium Cyanoborohydride (NaBH₃CN, 2.2 equivalents)

-

Methanol (Anhydrous)

-

Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

To a solution of 2,5-pyridinedicarboxaldehyde (1 equivalent) in anhydrous methanol, add the substituted aniline (2.2 equivalents) and ZnCl₂ (2 equivalents).

-

Stir the resulting solution at room temperature for 2 hours.

-

Carefully add NaBH₃CN (2.2 equivalents) to the reaction mixture.

-

Continue stirring the solution overnight at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Perform a standard aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-bis(anilinomethyl)pyridine derivative.

Causality: The use of ZnCl₂ acts as a Lewis acid to activate the aldehyde carbonyl groups towards nucleophilic attack by the aniline. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the intermediate imine to the final amine without reducing the starting aldehyde.

This assay evaluates the ability of the synthesized compounds to inhibit the invasion of cancer cells through a basement membrane matrix, mimicking a key step in metastasis.

Materials:

-

CXCR4-expressing cancer cell line (e.g., MDA-MB-231)

-

Matrigel-coated invasion chambers (e.g., Corning® BioCoat™)

-

Serum-free cell culture medium

-

Medium with chemoattractant (e.g., CXCL12 or 10% Fetal Bovine Serum)

-

Test compounds (2,5-diaminopyridine derivatives)

-

Calcein AM or similar fluorescent dye for cell staining

Procedure:

-

Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

-

Harvest and resuspend cancer cells in serum-free medium.

-

Pre-treat the cells with various concentrations of the test compounds (e.g., 10 nM to 10 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Add the chemoattractant-containing medium to the lower chamber of the invasion plate.

-

Seed the pre-treated cell suspension into the upper chamber of the inserts.

-

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the bottom surface of the membrane.

-

Quantify the number of invading cells by counting under a microscope or by measuring fluorescence after staining with a dye like Calcein AM.

-

Calculate the percentage inhibition of invasion relative to the vehicle control.

Caption: Workflow for the Matrigel Invasion Assay.

Section 2: A Versatile Scaffold for Kinase Inhibitor Design

The aminopyridine and diaminopyrimidine scaffolds are prevalent in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[11][12] While much of the literature focuses on the diaminopyrimidine core, the closely related 2,5-diaminopyridine scaffold offers a synthetically accessible alternative for generating libraries of potential kinase inhibitors targeting enzymes like Bruton's tyrosine kinase (Btk) and Glycogen Synthase Kinase-3 (GSK-3).[13][14]

Mechanistic Insight: Competitive ATP Inhibition

Kinase inhibitors based on the 2,5-diaminopyridine scaffold are designed to act as ATP-competitive inhibitors. The amino groups on the pyridine ring can mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region, effectively occupying the ATP-binding site and preventing phosphorylation of downstream substrates.[15]

Quantitative Data Summary: Potency of Related Diamino-Heterocycles

The following data for diaminopyrimidine-based inhibitors illustrates the potential potency that can be achieved with this substitution pattern.

| Compound Class | Target Kinase | Potency | Reference |

| 2,5-Diaminopyrimidine Derivatives | Glycogen Synthase Kinase-3 (GSK-3) | IC₅₀ < 10 nM | [13] |

| 2,5-Diaminopyrimidine Derivatives | B-lymphoid tyrosine kinase (BLK) | Effective cellular degradation | [2] |

| 2,4-Diaminopyrimidine Derivatives | Cyclin-Dependent Kinase 5 (CDK5/p25) | IC₅₀ = 0.063 µM | [16] |

Experimental Protocols

This protocol outlines a general route for creating a library of 2,5-diaminopyridine derivatives with diverse substitutions at both amino positions, suitable for SAR studies in a kinase inhibitor program.

Materials:

-

2-Amino-5-nitropyridine

-

Aryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃)

-

Reducing agent (e.g., SnCl₂ or H₂/Pd-C)

-

Substituted carboxylic acid

-

Amide coupling reagent (e.g., HBTU, HATU) and base (e.g., DIPEA)

-

Appropriate solvents (e.g., Dioxane, Ethanol, DMF)

Procedure:

-

Suzuki Coupling: React 2-amino-5-bromopyridine (prepared from 2,5-dibromopyridine) with an aryl boronic acid using a palladium catalyst to install the R¹ group, yielding a 2-amino-5-arylpyridine.

-

Nitration: Nitrate the 2-amino-5-arylpyridine to install a nitro group at a suitable position, followed by reduction to an amine. Alternatively, start with a pre-functionalized nitropyridine.

-

Reduction: Reduce the nitro group of the resulting intermediate (e.g., 2-aryl-5-nitropyridine) to an amine using a standard reducing agent like SnCl₂ or catalytic hydrogenation to yield the 2-aryl-5-aminopyridine intermediate.

-

Amide Coupling: Couple the newly formed 5-amino group with a substituted carboxylic acid (R²-COOH) using a standard peptide coupling reagent like HBTU in the presence of a base like DIPEA to form the final N²-Aryl-N⁵-acyl-2,5-diaminopyridine product.

-

Purify the final compound using column chromatography or recrystallization.